

# Application Notes and Protocols: UE2343 (Xanamem) in Fragile X Syndrome Research

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## Compound of Interest

Compound Name: UE2343

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## Introduction

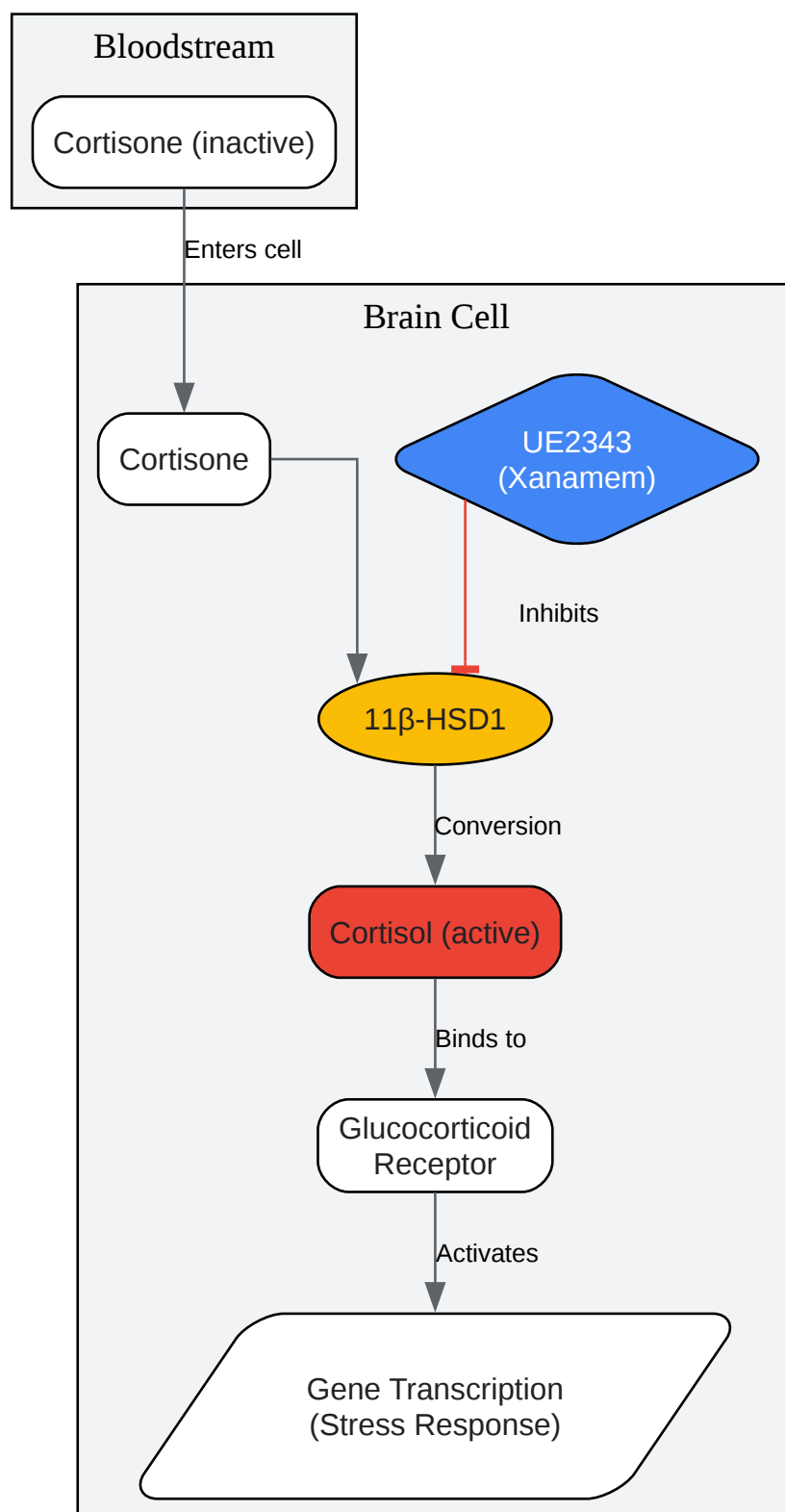
Fragile X syndrome (FXS) is an X-linked genetic disorder and the most common inherited cause of intellectual disability and autism spectrum disorder. It results from the silencing of the FMR1 gene, leading to the absence of the fragile X mental retardation protein (FMRP). While the direct consequences of FMRP absence on synaptic function have been a primary focus of research, emerging evidence suggests a role for dysregulated stress hormone signaling in the pathophysiology of FXS. **UE2343**, also known as Xanamem, is an inhibitor of the enzyme 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1), which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By blocking 11 $\beta$ -HSD1, **UE2343** reduces the levels of cortisol in the brain, a mechanism that holds therapeutic potential for conditions associated with elevated cortisol.<sup>[1][2]</sup> This document provides an overview of the experimental application of **UE2343** in the context of Fragile X syndrome research, with a focus on the scientific rationale, clinical trial design, and relevant preclinical methodologies.

## Scientific Rationale for Targeting 11 $\beta$ -HSD1 in Fragile X Syndrome

The rationale for investigating an 11 $\beta$ -HSD1 inhibitor in Fragile X syndrome is built on the observation of hypothalamic-pituitary-adrenal (HPA) axis dysregulation in individuals with FXS. Multiple preclinical and clinical studies have indicated a link between elevated cortisol levels

and many of the characteristic symptoms of FXS, including cognitive impairment, anxiety, and behavioral issues.[1] In a mouse model of Fragile X syndrome (Fmr1 knockout mice), a protracted return to baseline serum glucocorticoid levels has been observed following acute stress, suggesting impaired negative feedback of the HPA axis.[3] Furthermore, the mRNA for the glucocorticoid receptor is a known target of FMRP, providing a potential molecular link between the primary genetic defect in FXS and altered stress hormone signaling.[3] By inhibiting 11 $\beta$ -HSD1, **UE2343** aims to reduce intracellular cortisol levels in the brain, thereby potentially mitigating the downstream consequences of this dysregulated stress response.

## Signaling Pathway: Cortisol Synthesis and UE2343 Inhibition



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Caption: Mechanism of action for **UE2343** (Xanamem).

## Clinical Investigation: The XanaFX Trial

Actinogen Medical has initiated a Phase II clinical trial, named XanaFX, to evaluate the efficacy and safety of **UE2343** (Xanamem) in adolescent males with Fragile X syndrome.[1][4] This represents the first clinical study to target cortisol inhibition as a therapeutic strategy for the behavioral and cognitive symptoms of FXS.

### XanaFX Trial Protocol Summary

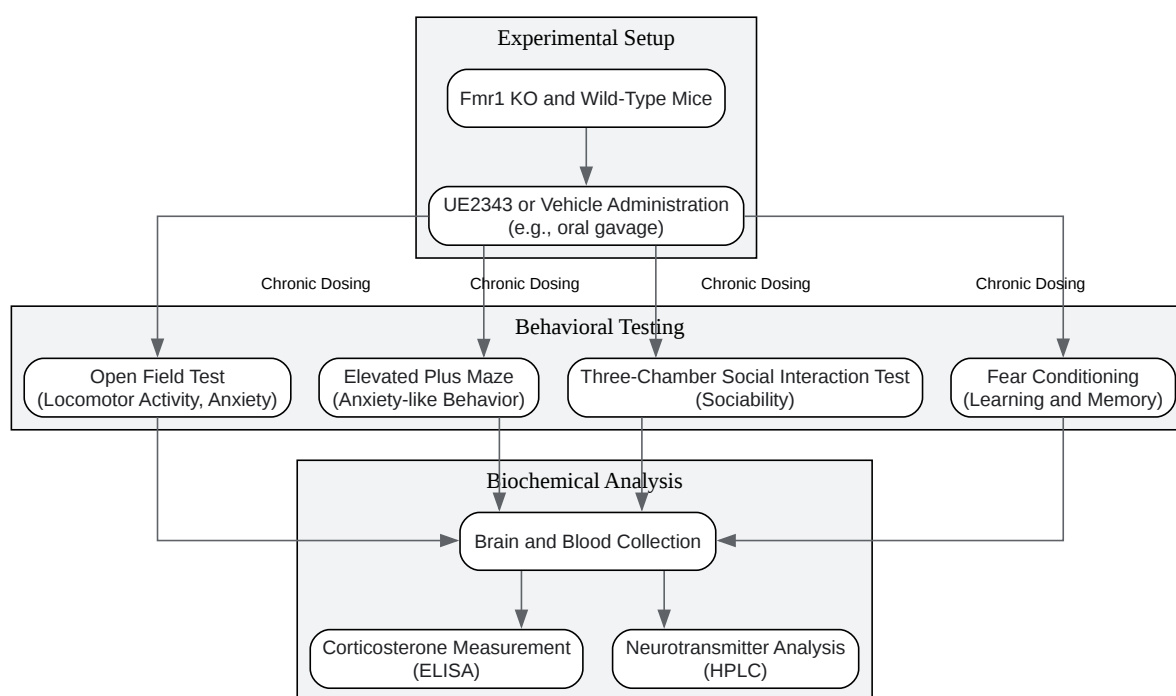
Parameter	Description
Trial Name	XanaFX
Phase	II
Compound	UE2343 (Xanamem)
Target Population	Adolescent males with Fragile X syndrome (ages 12-18)[5][6]
Sample Size	Approximately 40 participants[5][6][7]
Study Design	Double-blind, placebo-controlled[5]
Primary Endpoints	Safety and tolerability of UE2343 in the FXS population.[7]
Secondary Endpoints	Improvement in behavioral problems, anxiety, sleep patterns, communication, socialization, and daily living skills.[4][7]
Duration	12 weeks[6]
Dosage	Two different doses of Xanamem versus placebo.[5][6]

### Preclinical Evaluation in a Fragile X Animal Model

While there are no published preclinical studies of **UE2343** in the Fmr1 knockout (KO) mouse model of Fragile X syndrome due to a lack of cross-reactivity with the rodent 11 $\beta$ -HSD1 enzyme, the following protocols describe standard behavioral and biochemical assays that would be employed to evaluate a suitable 11 $\beta$ -HSD1 inhibitor in this model.[8][9] The Fmr1 KO

mouse exhibits several phenotypes relevant to FXS, including hyperactivity, anxiety-like behaviors, and cognitive deficits.[4][10][11]

## Experimental Workflow for Preclinical Assessment



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Caption: Preclinical workflow for testing a novel therapeutic in Fmr1 KO mice.

## Detailed Experimental Protocols

### 1. Open Field Test

- Objective: To assess locomotor activity and anxiety-like behavior.
- Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
- Procedure:
  - Place a mouse in the center of the open field arena.
  - Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
  - An automated tracking system records the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
- Expected Outcome in Fmr1 KO mice: Increased total distance traveled (hyperactivity) and potentially more time spent in the center, which can be interpreted as reduced anxiety or a form of impulsivity.[\[10\]](#)[\[11\]](#)

## 2. Elevated Plus Maze

- Objective: To measure anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
- Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.
- Procedure:
  - Place the mouse in the center of the maze, facing an open arm.
  - Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).
  - Record the number of entries into and the time spent in the open and closed arms.
- Expected Outcome in Fmr1 KO mice: Fmr1 KO mice may spend more time in the open arms, which is interpreted as a less anxious phenotype.[\[4\]](#)

### 3. Three-Chamber Social Interaction Test

- Objective: To evaluate sociability and preference for social novelty.
- Apparatus: A rectangular box divided into three chambers with openings allowing access between them.
- Procedure:
  - Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers.
  - Sociability Test: Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty cage in the other. Place the test mouse in the center chamber and record the time spent in each side chamber and sniffing each cage.
  - Social Novelty Test: Place a new novel mouse (Stranger 2) in the previously empty cage. Record the time the test mouse spends interacting with the familiar mouse (Stranger 1) versus the novel mouse (Stranger 2).
- Expected Outcome in Fmr1 KO mice: Deficits in social interaction, indicated by less time spent with the novel mouse compared to wild-type controls.

### 4. Corticosterone Measurement

- Objective: To measure the levels of corticosterone (the primary glucocorticoid in rodents) in response to stress and/or treatment.
- Procedure:
  - Collect blood samples from the tail vein or via cardiac puncture at baseline and following a stressor (e.g., restraint stress).
  - Separate serum or plasma.
  - Quantify corticosterone levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

- Expected Outcome in Fmr1 KO mice: A blunted or prolonged corticosterone response to stress compared to wild-type mice.[\[12\]](#)

## Summary of Preclinical and Clinical Findings

Study Type	Model/Population	Key Findings with UE2343 (Xanamem)	Reference
Phase I Clinical Trial	Healthy Elderly Adults	Safe and well-tolerated at single and multiple ascending doses. Showed brain penetration and target engagement (inhibition of 11 $\beta$ -HSD1).	<a href="#">[8]</a>
Phase II Clinical Trial (XanaFX)	Adolescent Males with FXS	Ongoing. Designed to assess safety, tolerability, and efficacy on behavioral, anxiety, and sleep symptoms.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Preclinical Studies	Rodent Models	No published studies of UE2343 in Fmr1 KO mice due to lack of binding to rodent 11 $\beta$ -HSD1. Other 11 $\beta$ -HSD1 inhibitors have shown neuroprotective and pro-cognitive benefits in other rodent models.	<a href="#">[8]</a> <a href="#">[9]</a>

## Conclusion



The investigation of **UE2343** (Xanamem) for the treatment of Fragile X syndrome represents a novel therapeutic approach targeting the dysregulated stress hormone axis. While direct preclinical evaluation in the standard Fmr1 KO mouse model is challenging, the strong scientific rationale has propelled the initiation of the Phase II XanaFX clinical trial. The outcomes of this trial will be critical in determining the therapeutic potential of 11 $\beta$ -HSD1 inhibition for individuals with Fragile X syndrome. The protocols outlined in these application notes provide a framework for the clinical evaluation of **UE2343** and for the preclinical assessment of future 11 $\beta$ -HSD1 inhibitors that are active in relevant animal models of Fragile X syndrome.

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